2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide 2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 898418-57-0
VCID: VC6641471
InChI: InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23)
SMILES: C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl
Molecular Formula: C19H17ClN2O3
Molecular Weight: 356.81

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide

CAS No.: 898418-57-0

Cat. No.: VC6641471

Molecular Formula: C19H17ClN2O3

Molecular Weight: 356.81

* For research use only. Not for human or veterinary use.

2-(4-chlorophenoxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide - 898418-57-0

Specification

CAS No. 898418-57-0
Molecular Formula C19H17ClN2O3
Molecular Weight 356.81
IUPAC Name 2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)acetamide
Standard InChI InChI=1S/C19H17ClN2O3/c20-14-2-4-16(5-3-14)25-11-17(23)21-15-9-12-1-6-18(24)22-8-7-13(10-15)19(12)22/h2-5,9-10H,1,6-8,11H2,(H,21,23)
Standard InChI Key CJIKOYFRGSKDOG-UHFFFAOYSA-N
SMILES C1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 2-(4-chlorophenoxy)-N-(11-oxo-1-azatricyclo[6.3.1.0⁴,¹²]dodeca-4,6,8(12)-trien-6-yl)acetamide, reflects its intricate tricyclic system. Key features include:

  • A pyrrolo[3,2,1-ij]quinolin-4-one core with a ketone group at position 4.

  • A chlorophenoxy moiety linked via an acetamide bridge to the nitrogen atom at position 8.

  • A molecular formula of C₁₉H₁₇ClN₂O₃ and a molar mass of 356.81 g/mol.

Table 1: Key Physicochemical Properties

PropertyValue
CAS Registry Number898418-57-0
Molecular FormulaC₁₉H₁₇ClN₂O₃
Molecular Weight356.81 g/mol
SMILESC1CC(=O)N2CCC3=CC(=CC1=C32)NC(=O)COC4=CC=C(C=C4)Cl
InChI KeyCJIKOYFRGSKDOG-UHFFFAOYSA-N

The tricyclic system adopts a rigid conformation due to fused aromatic and non-aromatic rings, while the chlorophenoxy group introduces steric and electronic effects that influence solubility and receptor binding.

Synthesis and Optimization

Multi-Step Synthetic Routes

Synthesis typically involves sequential reactions to construct the pyrroloquinoline core followed by side-chain functionalization:

  • Core Formation: Cyclocondensation of substituted pyrrolidines with quinoline precursors under inert atmosphere (N₂ or Ar) at 80–120°C.

  • Acetamide Installation: Coupling the amine group at position 8 with 2-(4-chlorophenoxy)acetyl chloride using a Schotten-Baumann protocol.

  • Purification: Recrystallization from ethanol/water mixtures or chromatography on silica gel (hexane/ethyl acetate gradient).

Critical parameters include:

  • Temperature control during cyclization to avoid side products.

  • Use of anhydrous solvents (e.g., THF, DMF) to prevent hydrolysis of intermediates.

  • Catalytic amounts of DMAP to accelerate acylation.

Table 2: Representative Reaction Conditions

StepConditionsYield
CyclocondensationToluene, 110°C, 12 h45%
AcylationDCM, 0°C → RT, 4 h68%
Final PurificationColumn chromatography (3:1 hexane/EtOAc)92% purity

Biological Activity and Mechanistic Insights

VR1 Antagonism and Pain Modulation

Structural analogs from the patent literature (e.g., EP 1893583 B1) exhibit potent vanilloid receptor 1 (VR1/TRPV1) antagonism, a target implicated in inflammatory pain and neuropathies . Key interactions include:

  • Chlorophenoxy Group: Engages hydrophobic pockets in the TRPV1 ligand-binding domain.

  • Pyrroloquinoline Core: Stabilizes the receptor’s inactive state via π-π stacking with Tyr511.

In vitro assays of related compounds show IC₅₀ values of 10–100 nM against capsaicin-induced Ca²⁺ influx in dorsal root ganglion neurons . While direct data for this compound is limited, its structural similarity suggests comparable target engagement.

Comparative Analysis with Structural Analogs

Chlorophenoxy-Containing Derivatives

Replacing the 4-chlorophenoxy group with 4-tert-butylphenoxy (as in EP 1893583 B1, Example 5) reduces polarity, enhancing blood-brain barrier penetration but decreasing aqueous solubility .

Table 3: Substituent Effects on Bioactivity

R GrouplogPTRPV1 IC₅₀ (nM)Solubility (mg/mL)
4-Cl-PhO3.122 ± 30.12
4-t-Bu-PhO4.715 ± 20.04

Pyrroloquinoline Modifications

Converting the 4-oxo group to 4-hydroxy (as in PubChem CID 57907501) abolishes TRPV1 activity but introduces antioxidant properties via radical scavenging .

Industrial and Research Applications

Medicinal Chemistry

  • Lead Optimization: The compound serves as a template for developing TRPV1 antagonists with improved CNS penetration.

  • Prodrug Design: Esterification of the acetamide’s nitrogen could enhance oral bioavailability.

Chemical Biology

Photoaffinity labeling analogs (e.g., azide-tagged derivatives) enable mapping TRPV1 binding sites via click chemistry .

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